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molecular formula C8H10INO B2582298 4-Iodo-2-isopropoxypyridine CAS No. 1353777-52-2

4-Iodo-2-isopropoxypyridine

Cat. No. B2582298
M. Wt: 263.078
InChI Key: PCGNXOCFTWLIOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877754B2

Procedure details

0.88 mL (11.4 mmol) 2-propanol and 3.00 (11.4 mmol) triphenylphosphine are added to 2.30 g (10.4 mmol) 4-iodo-1H-pyridin-2-one (XXI.1) in 130 mL DCM. Finally, 2.23 mL (11.4 mmol) DIAD are added at 0° C. After 5 min stirring, cooling is suspended and the mixture is stirred at rt for 2 h. After that time, the mixture is washed with water and brine, dried over sodium sulphate and the solvent is removed in vacuo. The crude product is purified by column chromatography (silicia gel; heptane/EtOAc 90/10).
Quantity
0.88 mL
Type
reactant
Reaction Step One
[Compound]
Name
3.00
Quantity
11.4 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
2.23 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([OH:4])[CH3:3].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[I:24][C:25]1[CH:30]=[CH:29][NH:28][C:27](=O)[CH:26]=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C>C(Cl)Cl>[I:24][C:25]1[CH:30]=[CH:29][N:28]=[C:27]([O:4][CH:2]([CH3:3])[CH3:1])[CH:26]=1

Inputs

Step One
Name
Quantity
0.88 mL
Type
reactant
Smiles
CC(C)O
Name
3.00
Quantity
11.4 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
2.3 g
Type
reactant
Smiles
IC1=CC(NC=C1)=O
Name
Quantity
130 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.23 mL
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C

Conditions

Stirring
Type
CUSTOM
Details
After 5 min stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture is stirred at rt for 2 h
Duration
2 h
WASH
Type
WASH
Details
After that time, the mixture is washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product is purified by column chromatography (silicia gel; heptane/EtOAc 90/10)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
IC1=CC(=NC=C1)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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